Enhanced Lipophilicity and Predicted Membrane Permeability vs. Primary Amine Analog
The target compound exhibits a calculated LogP of 3.5152, significantly higher than the simpler primary amine analog 2-(4,6-dichloropyrimidin-5-yl)ethanamine (MW 192.04, no benzyl substituent), which is predicted to have a LogP < 1.0 [1]. This ~2.5 log unit increase in lipophilicity derives from the 4-methoxybenzyl group and positions the target compound within the optimal drug-like LogP range (1–4), while the unsubstituted analog falls below the typical threshold for passive membrane permeability .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.5152 (C₁₄H₁₅Cl₂N₃O, MW 312.2) |
| Comparator Or Baseline | 2-(4,6-Dichloropyrimidin-5-yl)ethanamine (C₆H₇Cl₂N₃, MW 192.04): LogP predicted < 1.0 |
| Quantified Difference | ΔLogP ≈ +2.5 units |
| Conditions | Calculated LogP values from authoritative database vs. structural prediction |
Why This Matters
Higher LogP directly impacts compound partitioning in cell-based assays and in vivo distribution, making the target compound a more suitable intermediate for CNS-penetrant or cell-permeable lead candidates than its primary amine precursor.
- [1] YYBYY Chemical Platform. 2-(4,6-dichloropyrimidin-5-yl)-N-(4-methoxybenzyl)ethan-1-amine, CAS 1578264-09-1. LogP: 3.5152, PSA: 47.04. View Source
